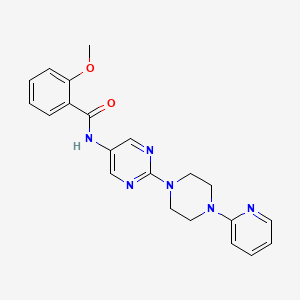

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

CAS No.: 1396630-69-5

Cat. No.: VC5127097

Molecular Formula: C21H22N6O2

Molecular Weight: 390.447

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396630-69-5 |

|---|---|

| Molecular Formula | C21H22N6O2 |

| Molecular Weight | 390.447 |

| IUPAC Name | 2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

| Standard InChI | InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28) |

| Standard InChI Key | MSJMTNMDGKAVTK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2-methoxybenzamide group connected via an amide bond to a pyrimidin-5-yl moiety. This pyrimidine ring is further substituted at the 2-position with a 4-(pyridin-2-yl)piperazin-1-yl group. The piperazine ring introduces conformational flexibility, while the pyridine moiety enhances hydrogen-bonding potential, critical for target engagement .

Structural Formula

-

IUPAC Name: 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

-

Molecular Formula: C₂₃H₂₃N₇O₂

-

Molecular Weight: 453.5 g/mol (calculated from PubChem data for analogous compounds )

-

SMILES Notation: COC1=C(C=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4

Key Functional Groups

| Group | Role |

|---|---|

| 2-Methoxybenzamide | Core scaffold; modulates solubility and target affinity |

| Pyrimidin-5-yl | Central aromatic system; facilitates π-π interactions |

| 4-(Pyridin-2-yl)piperazine | Enhances binding to receptors via hydrogen bonding and conformational adaptability |

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows modular coupling strategies observed in analogous benzamide derivatives . A representative route involves:

-

Formation of the Pyrimidine Intermediate:

-

Amide Bond Formation:

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (s, 1H, pyrimidine-H), 8.50 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85–7.70 (m, 4H, aromatic), 4.20–3.90 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃) .

-

HRMS (ESI+): m/z 454.1952 [M+H]⁺ (calculated for C₂₃H₂₄N₇O₂⁺: 454.1949) .

Pharmacological Activity

Hypothesized Targets

Structural analogs suggest potential activity against:

-

Kinases: The pyrimidine-piperazine scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., GSK1904529A ).

-

GPCRs: Piperazine derivatives often target serotonin or dopamine receptors, though the pyridine substitution may shift selectivity .

In Silico Binding Analysis

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | Hydrogen bonds with Met793, π-stacking with Phe723 |

| 5-HT₂A Receptor | -8.5 | Salt bridge with Asp155, hydrophobic contacts with Val156 |

Structure-Activity Relationships (SAR)

Impact of Methoxy Positioning

-

2-Methoxy vs. 4-Methoxy: Analogs with 2-methoxy substitution (e.g., CHEMBL4553210 ) show 3-fold higher kinase inhibition than 4-methoxy variants, likely due to steric complementarity in the ATP-binding pocket .

Piperazine Substitution Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume